molecular formula C9H5F3N4 B13674785 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

Cat. No.: B13674785
M. Wt: 226.16 g/mol
InChI Key: PXIFPPKMPNFVHM-UHFFFAOYSA-N
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Description

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (CAS: 1281972-87-9) is a heterocyclic compound with the molecular formula C₉H₅F₃N₄ and a molecular weight of 226.16 g/mol . Its structure features a fused triazolo-pyridine core substituted with a methyl group at position 3, a trifluoromethyl (-CF₃) group at position 6, and a cyano (-CN) group at position 8. These substituents confer distinct electronic and steric properties, making the compound of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H5F3N4

Molecular Weight

226.16 g/mol

IUPAC Name

3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile

InChI

InChI=1S/C9H5F3N4/c1-5-14-15-8-6(3-13)2-7(4-16(5)8)9(10,11)12/h2,4H,1H3

InChI Key

PXIFPPKMPNFVHM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=C(C=C2C#N)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-5-methylpyridine with trifluoroacetic anhydride to introduce the trifluoromethyl group. This is followed by cyclization with hydrazine hydrate to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and temperature control can enhance the reproducibility and safety of the process .

Chemical Reactions Analysis

Cyclization Reactions

The nitrile group at position 8 and the trifluoromethyl substituent influence reactivity. For related triazolopyridines:

  • Nucleophilic addition : Amino groups in precursors (e.g., 1-amino-2-imino-pyridines) attack carbonyl or azomethine intermediates .

  • Intramolecular cyclization : The nitrile group participates in ring closure, forming the triazolopyridine framework .

Functional Group Transformations

The nitrile group can undergo standard transformations:

  • Hydrolysis : Conversion to carboxylic acids or amides under acidic/basic conditions.

  • Reduction : Formation of amines (e.g., using LiAlH₄) or aldehydes (e.g., using DIBAL-H).

Substitution and Coupling Reactions

  • Suzuki coupling : Fluorinated aryl boronic acids react with triflate intermediates to introduce substituents (e.g., 4-fluoro-2-(trifluoromethyl)phenyl groups) .

  • Cyanation : Palladium-catalyzed reactions (e.g., with Zn(CN)₂) introduce nitrile groups .

Structural and Functional Group Influence

  • Trifluoromethyl group : Enhances lipophilicity and electron-withdrawing effects, influencing reactivity in nucleophilic and electrophilic reactions .

  • Nitrile group : Acts as a good electron acceptor, facilitating conjugate additions or cyclizations .

Solvent and Catalyst Effects

  • Solvent choice : Ethanol and acetic acid are common solvents, with acetic acid also acting as a catalyst in C–N bond formation .

  • Temperature : Microwave irradiation accelerates reactions without compromising yields .

Yield and Selectivity

For analogous compounds, yields often exceed 70% under optimized conditions (e.g., 74% for acetic acid-mediated cyclization) .

Reaction Condition Yield
Acetic acid (heating, 3 h)74%
Ethanol + acetic acid (microwave, 45 min)Not reported for this compound, but analogous systems show high efficiency

Scientific Research Applications

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as the inhibition of cancer cell proliferation or bacterial growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Triazolopyridine Derivatives

The compound’s activity and physicochemical properties are influenced by substituent positions and types. Below is a comparative analysis with key analogs:

Table 1: Structural and Molecular Comparison
Compound Name (CAS) Molecular Formula Substituents (Positions) Molecular Weight Key Features
Target Compound (1281972-87-9) C₉H₅F₃N₄ 3-Me, 6-CF₃, 8-CN 226.16 High electron-withdrawing character; compact structure
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (478066-06-7) C₇H₃ClF₃N₃ 6-CF₃, 8-Cl 221.57 Chloro substituent reduces electron-withdrawing effect vs. cyano
7-(4-Chlorophenyl)-3-methyl-5-(naphthalen-1-yl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile (12a) C₂₄H₁₆ClN₃ 3-Me, 5-Naphthyl, 7-ClPh, 8-CN 381.86 Bulky aryl groups may hinder bioavailability
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine (1082428-27-0) C₇H₇N₅ 3-Me, 8-NH₂ 161.16 Amine group enhances hydrogen bonding but reduces metabolic stability

Electronic and Steric Effects

  • Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The CF₃ group in the target compound and 478066-06-7 enhances lipophilicity and metabolic stability compared to chloro analogs .
  • Cyano (-CN) vs. Amine (-NH₂): The cyano group in the target compound lacks hydrogen-bond donor capacity but offers stronger electron withdrawal compared to the amine group in 1082428-27-0, which may improve solubility in polar solvents .

Biological Activity

3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

  • Molecular Formula : C₈H₅F₃N₄
  • CAS Number : 1094315-12-4
  • Molecular Weight : 202.15 g/mol

Biological Activity Overview

The compound exhibits various biological activities that have been explored in several studies. Notably, it has shown promise in the following areas:

  • Antimicrobial Activity : Exhibits significant activity against various bacterial strains.
  • Anticancer Properties : Demonstrated cytotoxic effects on multiple cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory pathways.

Antimicrobial Activity

Research has indicated that 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile possesses antimicrobial properties. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria. The compound displayed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL against tested strains.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa50

Anticancer Activity

In vitro studies have shown that this compound can induce apoptosis in cancer cells. For example, it was tested against human breast cancer cell lines (MCF-7) and exhibited an IC50 value of approximately 15 µM. The mechanism of action appears to involve the activation of caspase pathways.

Case Study: MCF-7 Cell Line

A detailed study involving the MCF-7 cell line demonstrated that treatment with the compound resulted in:

  • Increased caspase-3 activity.
  • DNA fragmentation indicative of apoptosis.

This suggests potential for development as a chemotherapeutic agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In a murine model of inflammation, administration of the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The mechanisms underlying the biological activities of 3-Methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile are not fully elucidated but may involve:

  • Inhibition of specific enzymes related to inflammation and cancer progression.
  • Modulation of cellular signaling pathways associated with apoptosis and immune response.

Q & A

Q. Basic Characterization Techniques :

  • NMR Spectroscopy : Key signals include the trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR) and pyridine protons (δ 7.5–8.5 ppm in 1H^{1}\text{H} NMR). The carbonitrile group appears at ~115 ppm in 13C^{13}\text{C} NMR .
  • IR Spectroscopy : Stretching vibrations for C≡N (~2230 cm1^{-1}) and triazole C=N (~1600 cm1^{-1}) confirm functional groups .

Advanced Data Contradictions :
Discrepancies in 1H^{1}\text{H} NMR shifts may occur due to solvent polarity (e.g., CDCl3 vs. DMSO-d6) or tautomerism in the triazole ring. For example, protonation at N2 vs. N4 alters splitting patterns, necessitating 2D NMR (e.g., COSY, HSQC) for unambiguous assignment .

What role does the trifluoromethyl group play in the compound’s physicochemical properties and bioactivity?

Basic Physicochemical Impact :
The trifluoromethyl group enhances lipophilicity (logP ↑) and metabolic stability, as observed in structurally related triazolo-pyridines. This substituent also induces electron-withdrawing effects, stabilizing the triazole ring against nucleophilic attack .

Advanced Structure-Activity Relationship (SAR) :
In antifungal studies, the trifluoromethyl group at position 6 increases potency against Candida albicans (MIC ~2 µg/mL) compared to non-fluorinated analogs. This correlates with enhanced β-glucan synthase inhibition, a mechanism observed in triazolo-pyridine derivatives . Computational docking studies suggest the CF3_3 group improves binding to the enzyme’s hydrophobic pocket .

How can researchers troubleshoot low yields during scale-up synthesis?

Q. Methodological Approaches :

  • Purification : Use flash chromatography (cyclohexane/EtOAc gradient) for intermediates, as described in triazolo-pyrazole hybrid syntheses .
  • Byproduct Identification : LC-MS or HRMS detects dimers or hydrolysis products (e.g., amides from carbonitrile degradation). Adjusting reaction pH (e.g., adding TFA) suppresses hydrolysis .
  • Catalyst Screening : Test alternatives to POCl3 (e.g., PCl5 or Burgess reagent) for milder cyclization conditions .

What are the safety considerations for handling this compound in laboratory settings?

Basic Safety Protocols :
While specific hazard data for this compound is limited, related triazolo-pyridines are classified as irritants. Use PPE (gloves, goggles) and work in a fume hood. Store at 2–8°C under inert atmosphere (N2_2 or Ar) to prevent moisture-induced degradation .

Advanced Contamination Management :
Monitor for trace solvents (e.g., DMF, POCl3) via GC-MS. Residual DMF (>50 ppm) can skew biological assay results; repurify via vacuum drying or repeated washing with Et2_2O .

How does substituent variation at position 3 or 8 influence biological activity?

Q. SAR Case Studies :

  • Position 3 (Methyl Group) : Methyl substitution enhances metabolic stability by blocking oxidative demethylation pathways, as seen in pharmacokinetic studies of related triazolo-pyrazines .
  • Position 8 (Carbonitrile) : Replacement with carboxylate esters reduces antifungal activity (MIC ↑ >10×), likely due to decreased membrane permeability .

Advanced Design Strategies :
Introducing spirocyclic moieties (e.g., cyclohexane at position 2) improves selectivity for fungal over mammalian cells. For example, spiro-triazolo-pyridines show 10× lower cytotoxicity (IC50_{50} >100 µM in HepG2) compared to linear analogs .

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